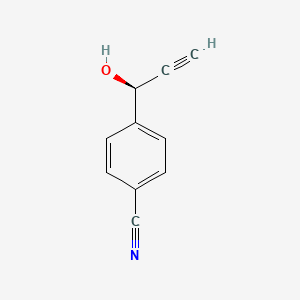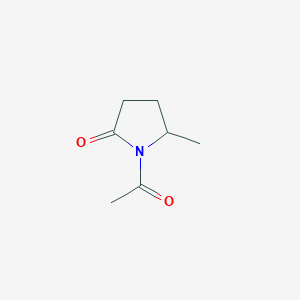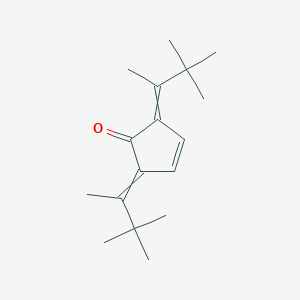
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one is an organic compound with the molecular formula C19H28O It is characterized by a cyclopentene ring substituted with two 3,3-dimethylbutan-2-ylidene groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one typically involves the condensation of cyclopent-3-en-1-one with 3,3-dimethylbutan-2-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the ketone, leading to the formation of the enolate intermediate. This intermediate then undergoes nucleophilic addition to the cyclopent-3-en-1-one, followed by dehydration to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclopenten-1-one, 2,5-bis(1,2,2-trimethylpropylidene)-, (E,E)-
- (3,3-dimethylbutan-2-ylidene)-l4-sulfanone
Uniqueness
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
142066-35-1 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
2,5-bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one |
InChI |
InChI=1S/C17H26O/c1-11(16(3,4)5)13-9-10-14(15(13)18)12(2)17(6,7)8/h9-10H,1-8H3 |
Clé InChI |
OUXVEKURDFXINP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC(=C(C)C(C)(C)C)C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


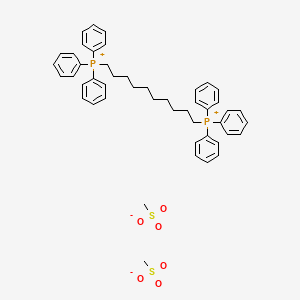



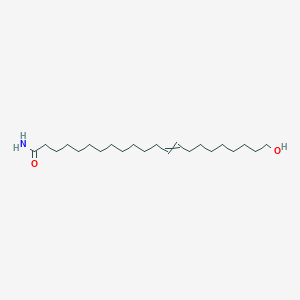
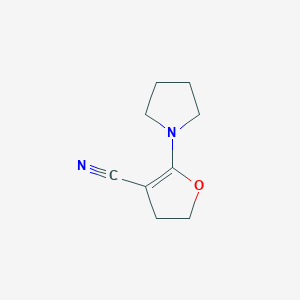
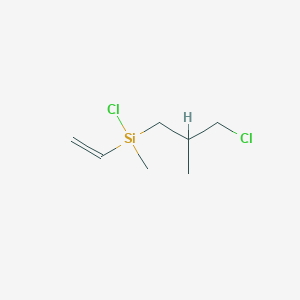
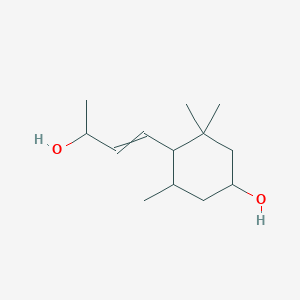
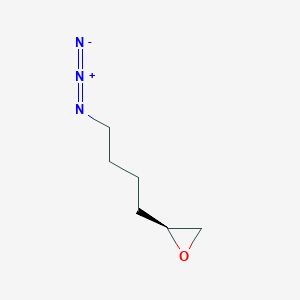
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)

![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
